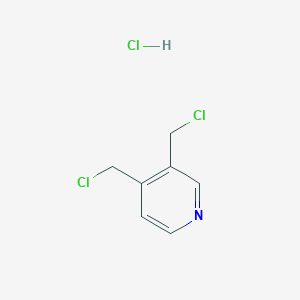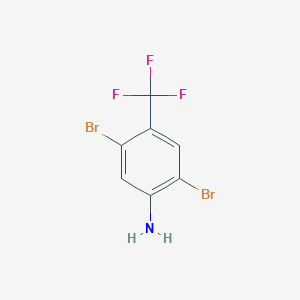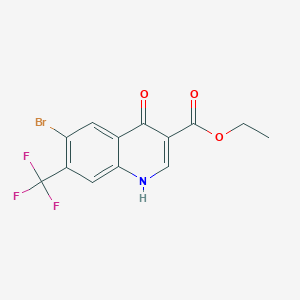
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .
Synthesis Analysis
The compound exhibits moderate cytotoxic activity against certain cancer cell lines. Its cytotoxic activity can be enhanced by modifying the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . Heating the compound with chloroacetyl chloride yields two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound also reacts with various reagents like urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield corresponding condensation products .Molecular Structure Analysis
The molecular formula of the compound is C13H10F3NO3 .Chemical Reactions Analysis
The compound undergoes various reactions to form different products. For instance, heating it with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . It also reacts with acetyl chloride in NaOH to form an N-acylation product . Other reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yield corresponding condensation products .Physical And Chemical Properties Analysis
The compound is a heterocyclic building block and a quinoline derivative . It has various pharmacological applications .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in cancer treatment. It exhibits moderate cytotoxic activity against certain cancer cell lines, such as the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests its use in developing new anticancer drugs, particularly by modifying the side-chain substituent or forming a new heterocyclic ring to enhance its cytotoxic activity.
Antimicrobial Agent
The compound can serve as a potent antimicrobial agent . Its structure allows it to be effective against a range of microbial species, which could be beneficial in treating infections where traditional antibiotics are ineffective due to resistance.
TRPV1 Antagonist
It has potential applications as a TRPV1 antagonist . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. The modulation of this receptor can be crucial in the development of new pain management therapies.
Preparation of Rare Earth Complexes
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate may be used in the preparation of novel rare earth complexes involving elements like Eu³⁺, Tb³⁺, Gd³⁺, Sm³⁺, and Dy³⁺ . These complexes have various applications, including in materials science and as catalysts in organic synthesis.
Enzyme Inhibition
Due to the quinoline nucleus, compounds like this one are known for their antiproliferative activity through the inhibition of different enzymes, including topoisomerase, thymidylate synthase, telomerase, and various protein kinases . This makes them valuable in the study of enzyme function and in the development of enzyme inhibitors as therapeutic agents.
Vascular Endothelial Growth Factor Tyrosine Kinase Inhibitors (VEGF-TKIs)
The compound’s structure is conducive to the development of VEGF-TKIs, which are a valuable cancer therapy that offers a promising strategy for controlling different tumors . Drugs containing the quinoline nucleus, such as Tivozinib and Lenvatinib, have been approved for the therapy of various solid tumors.
Synthesis of Heterocyclic Compounds
The compound can undergo various chemical reactions to yield a range of heterocyclic compounds, which have diverse applications in medicinal chemistry and drug design . For example, its reaction with urea, thiourea, hydrazine hydrate, and other reagents leads to the formation of compounds with potential pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Quinoline derivatives, to which this compound belongs, are known to have various pharmacological applications .
Mode of Action
The exact mode of action of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Quinoline derivatives are known to exhibit antiseptic, antipyretic, and antiperiodic actions .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate It’s known that quinoline derivatives can inhibit various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Result of Action
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .
Future Directions
properties
IUPAC Name |
ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDFIBMJPMCMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



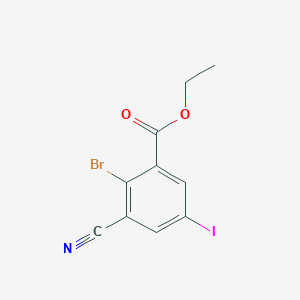
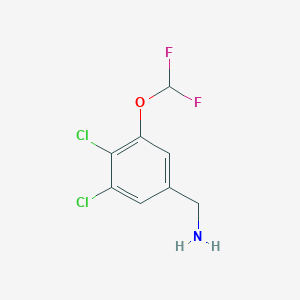
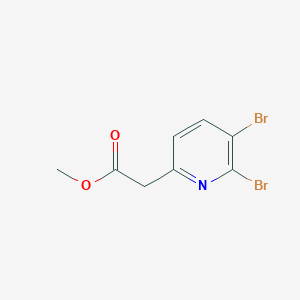
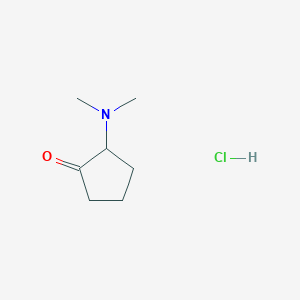

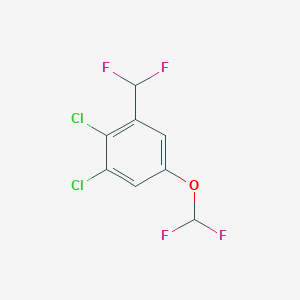
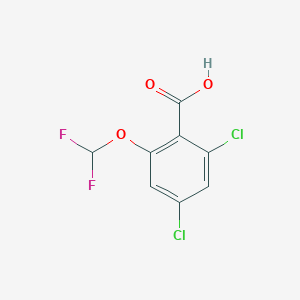
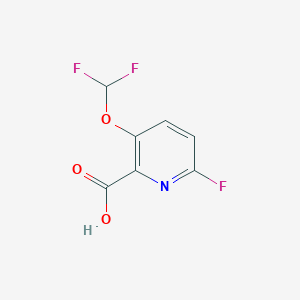
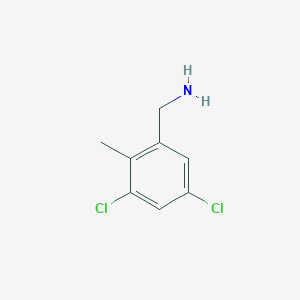


![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
